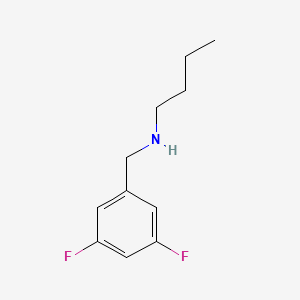
1-Isopropyl-4-methylpent-1-enyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-4-methylpent-1-enyl acetate is an organic compound with the molecular formula C11H20O2. It is known for its distinct chemical structure, which includes an acetate group attached to a 1-isopropyl-4-methylpent-1-enyl chain. This compound is often used in various chemical and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-methylpent-1-enyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-isopropyl-4-methylpent-1-enol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions helps in achieving high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropyl-4-methylpent-1-enyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, such as halides, using reagents like sodium halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-4-methylpent-1-enyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-4-methylpent-1-enyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-4-methylpent-1-enyl alcohol: Similar structure but with an alcohol group instead of an acetate group.
1-Isopropyl-4-methylpent-1-enyl chloride: Similar structure but with a chloride group instead of an acetate group.
1-Isopropyl-4-methylpent-1-enyl ketone: Similar structure but with a ketone group instead of an acetate group.
Uniqueness: 1-Isopropyl-4-methylpent-1-enyl acetate is unique due to its specific functional group, which imparts distinct chemical and physical properties. The acetate group makes it more reactive in esterification and hydrolysis reactions compared to its alcohol or chloride counterparts .
Eigenschaften
CAS-Nummer |
94291-79-9 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
[(E)-2,6-dimethylhept-3-en-3-yl] acetate |
InChI |
InChI=1S/C11H20O2/c1-8(2)6-7-11(9(3)4)13-10(5)12/h7-9H,6H2,1-5H3/b11-7+ |
InChI-Schlüssel |
AYKLIRYFVQAMPD-YRNVUSSQSA-N |
Isomerische SMILES |
CC(C)C/C=C(\C(C)C)/OC(=O)C |
Kanonische SMILES |
CC(C)CC=C(C(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


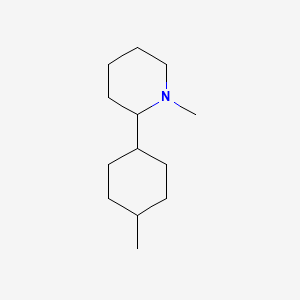
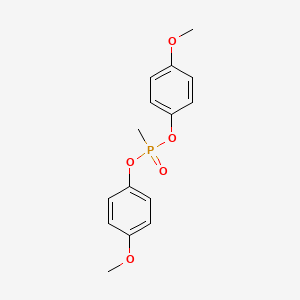

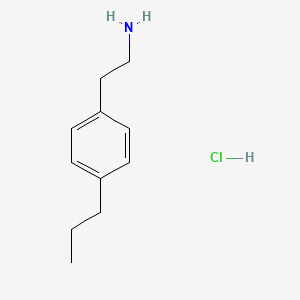
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
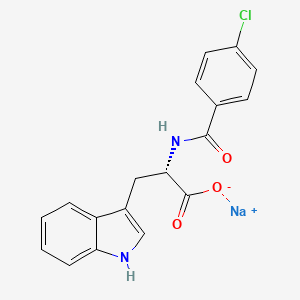
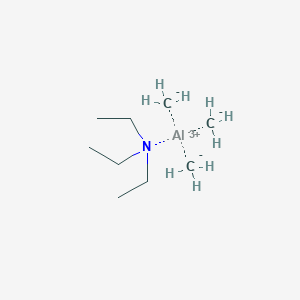


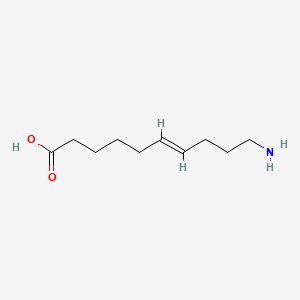
![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
